(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1350898-25-7
VCID: VC11701596
InChI: InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+
SMILES: CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1350898-25-7

Cat. No.: VC11701596

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one - 1350898-25-7

Specification

CAS No. 1350898-25-7
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name (E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+
Standard InChI Key VYDJRWAUGOWOCA-GQCTYLIASA-N
Isomeric SMILES CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Introduction

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features and diverse biological activities. It belongs to the class of chalcones, which are known for their aromatic ketone structure, typically featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound specifically consists of a 2,4-dichlorophenyl group and a 5-methylfuran-2-yl group linked via a prop-2-en-1-one moiety.

Biological Activities

Research indicates that compounds similar to (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibit various biological activities, including anti-inflammatory and anticancer properties. These activities make it a compound of interest in drug development and therapeutic applications.

Synthetic Routes

Several synthetic routes can be employed to produce this compound. Typically, these involve condensation reactions between appropriate aldehydes and ketones in the presence of a base catalyst. The specific conditions and reagents may vary depending on the desired yield and purity.

Comparison with Similar Compounds

Compound NameStructureUnique Features
(E)-3-(3,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneSimilar to the target compound but with a different dichloro substitution patternAffects reactivity due to the position of chlorine atoms
(E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneLacks one chlorine atom compared to the target compoundMay alter biological activity due to reduced halogenation
(E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneSubstituted with fluorine instead of chlorineMay impact solubility and reactivity due to the fluorine atom

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